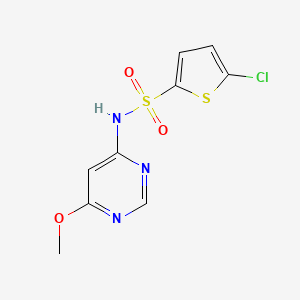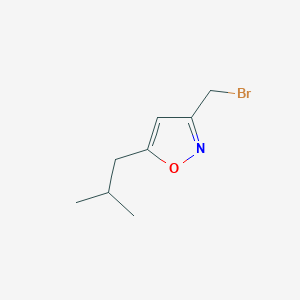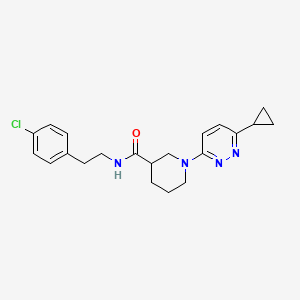
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research, specifically in the field of neuroscience. TFMPP is a potent serotonin receptor agonist and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Field: Medicinal Chemistry - Antidepressant Synthesis
- Summary of Application : This compound has been mentioned in the context of synthesizing antidepressant molecules . Depression is a major global health concern, affecting roughly 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that a significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .
- Results or Outcomes : The results or outcomes of using this compound in the synthesis of antidepressants were not specified in the source. However, it was mentioned that antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Field: Medicinal Chemistry - PROTAC Development
- Summary of Application : Certain compounds structurally similar to “(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone” are used as rigid linkers in the development of PROTACs . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that these compounds are useful as rigid linkers in PROTAC development .
- Results or Outcomes : The results or outcomes of using these compounds in the development of PROTACs were not specified in the source. However, it was mentioned that PROTACs have shown promise in the field of drug discovery due to their ability to degrade target proteins .
properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNOS/c1-17(2,3)21-12-13-8-6-7-11-19(13)16(20)14-9-4-5-10-15(14)18/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBNMFXFADZDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)
![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)


![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)
![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)
